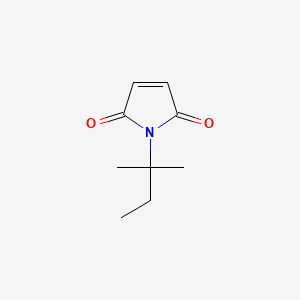

1-(2-methylbutan-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione

Description

1-(2-Methylbutan-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione is a maleimide derivative featuring a branched aliphatic substituent (2-methylbutan-2-yl) attached to the nitrogen atom of the pyrrole-2,5-dione core. Maleimides are highly reactive due to their electron-deficient α,β-unsaturated carbonyl system, enabling thiol-Michael addition and Diels-Alder reactions.

Properties

Molecular Formula |

C9H13NO2 |

|---|---|

Molecular Weight |

167.20 g/mol |

IUPAC Name |

1-(2-methylbutan-2-yl)pyrrole-2,5-dione |

InChI |

InChI=1S/C9H13NO2/c1-4-9(2,3)10-7(11)5-6-8(10)12/h5-6H,4H2,1-3H3 |

InChI Key |

HDOZKRMWDPYYNW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)N1C(=O)C=CC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylbutan-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione can be achieved through several methods. One common approach involves the reaction of a suitable pyrrole precursor with 2-methylbutan-2-yl halide under basic conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-efficiency reactors and optimized reaction conditions, such as temperature control and solvent recycling, can enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylbutan-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of substituted pyrrole derivatives.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: H2 gas with Pd/C catalyst.

Substitution: Alkyl halides or aryl halides in the presence of a base like NaH.

Major Products

The major products formed from these reactions include oxidized pyrrole derivatives, reduced pyrrole compounds, and various substituted pyrrole derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 1-(2-methylbutan-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione exhibits notable antimicrobial properties. Studies have shown effectiveness against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL .

Anticancer Potential

In vitro studies have demonstrated that this compound may possess cytotoxic effects against several cancer cell lines. For instance, compounds with similar structures exhibited IC50 values in the low micromolar range, suggesting potential for development as anticancer agents . The proposed mechanisms include:

- Induction of apoptosis through mitochondrial pathways.

- Inhibition of specific enzymes involved in cancer progression.

Organic Synthesis Applications

1-(2-methylbutan-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various reactions leading to the formation of complex molecules.

Reactions and Derivatives

The compound can undergo several transformations, including:

- Michael Addition Reactions : Acting as a Michael acceptor in reactions with nucleophiles.

- Cyclization Reactions : Leading to the formation of more complex heterocycles.

Materials Science Applications

This compound's properties make it suitable for applications in materials science, particularly in the development of specialty polymers and coatings. Its ability to form stable complexes with metals enhances its utility in creating materials with specific electronic or optical properties.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study published in MDPI highlighted the antimicrobial efficacy of derivatives similar to 1-(2-methylbutan-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione. The research established a correlation between structural features and biological activity, demonstrating that modifications to the substituents significantly enhanced antimicrobial potency against gram-positive bacteria .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited selective cytotoxicity. The studies indicated that these compounds could be developed into therapeutic agents targeting specific cancer types .

Mechanism of Action

The mechanism of action of 1-(2-methylbutan-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to active sites, altering enzyme activity, or modulating receptor functions. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Table 1: Key Properties of Maleimide Derivatives

*Estimated based on molecular formula C₉H₁₃NO₂.

Key Differences and Implications

Substituent Effects on Reactivity

- Aromatic vs. Aliphatic Substituents: Aromatic derivatives (e.g., 2-methoxyphenyl, 2-chlorophenyl) exhibit π-π interactions and electronic effects. For example, electron-withdrawing groups (e.g., Cl in ) enhance maleimide’s electrophilicity, accelerating thiol conjugation.

- Steric Hindrance : Branched aliphatic substituents (e.g., 2-methylbutan-2-yl) may introduce steric bulk, slowing conjugation kinetics compared to planar aromatic analogs .

Physicochemical Properties

- Lipophilicity: Aliphatic substituents increase logP values, enhancing membrane permeability—critical for drug delivery. For instance, the target compound’s logP is likely higher than aromatic derivatives like 1-(4-aminophenyl)-maleimide (logP ~1.5) .

- Thermal Stability : Melting points vary with substituents; for example, 1-[(2-chlorophenyl)diphenylmethyl]-maleimide (T91) melts at 93°C , while aliphatic analogs may exhibit lower melting points due to reduced crystallinity.

Biological Activity

1-(2-methylbutan-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione, also known as N-t-amylmaleimide, is a compound with diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory and antitumor effects, as well as its mechanisms of action and potential applications in medicine.

- Chemical Formula : C₉H₁₃NO₂

- CAS Number : 203207-17-4

- Molecular Weight : 169.21 g/mol

1. Anti-inflammatory Effects

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. Research focusing on derivatives of pyrrole-2,5-dione indicates that these compounds can inhibit the production of prostaglandin E2 (PGE2) in macrophage cells, which is crucial in inflammatory responses. For example, one derivative demonstrated an IC50 value of 8.7 nM for PGE2 production inhibition .

Table 1: Inhibitory Potency of Pyrrole Derivatives

| Compound | PGE2 IC50 (nM) | COX-2 IC50 (nM) | COX-1 IC50 (nM) | Selectivity Index |

|---|---|---|---|---|

| MPO-0029 | 8.7 | 6.0 | Not specified | >168 |

2. Antitumor Activity

The compound has shown promise in cancer research, particularly concerning its interaction with growth factor receptors such as EGFR and VEGFR2. Studies indicate that derivatives can inhibit the growth of various cancer cell lines by interfering with ATP-binding domains of these receptors. One study reported that a related pyrrole derivative inhibited colon cancer cell lines with a GI50 value around M .

Table 2: Antitumor Activity of Pyrrole Derivatives

| Compound | Target Cell Line | GI50 (M) |

|---|---|---|

| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | HCT-116 | |

| SW-620 | ||

| Colo-205 |

The biological activity of 1-(2-methylbutan-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione is largely attributed to its ability to modulate enzyme activity involved in inflammatory pathways and tumorigenesis.

Cyclooxygenase Inhibition

The compound acts as a selective inhibitor of cyclooxygenase enzymes (COX), particularly COX-2, which is often upregulated in inflammatory conditions and cancers. The selectivity towards COX-2 over COX-1 is significant as it reduces the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs .

Interaction with Lipid Membranes

Research has shown that pyrrole derivatives can alter the properties of lipid bilayers, suggesting a mechanism where these compounds may integrate into membranes and affect receptor signaling pathways directly .

Case Studies

A notable case study involved testing the anti-inflammatory properties of various pyrrole derivatives in a model of induced inflammation in rats. The results indicated a significant reduction in inflammatory markers when treated with these compounds compared to controls .

Additionally, another study demonstrated that certain derivatives exhibited low toxicity at therapeutic doses while maintaining efficacy against tumor growth in vivo, highlighting their potential for development into targeted therapies .

Q & A

Q. What are the standard synthetic routes for 1-(2-methylbutan-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione, and what key reaction parameters influence yield?

The synthesis of pyrrole-2,5-dione derivatives typically involves multi-step organic reactions. For example, analogous compounds are synthesized via cyclocondensation of substituted amines with maleic anhydride derivatives or through base-assisted cyclization reactions. Key steps include:

- Reagent selection : Use of catalysts like triethylamine or acetic acid to facilitate cyclization .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) or ethanol/toluene mixtures are common, with solvent polarity affecting reaction kinetics .

- Purification : Column chromatography or recrystallization from ethanol is employed to isolate the product .

Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometric ratios of reactants (e.g., 1.2:1 molar ratio of amine to anhydride) .

Q. How can researchers confirm the molecular structure and purity of 1-(2-methylbutan-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione?

Structural confirmation relies on spectroscopic and crystallographic methods:

- NMR spectroscopy : H and C NMR identify substituents and ring conformation (e.g., pyrrole-dione protons at δ 6.5–7.5 ppm) .

- X-ray crystallography : Resolves dihedral angles between substituents and the pyrrole-dione core, critical for understanding steric effects .

- HPLC-MS : Validates purity (>95%) and molecular weight alignment with theoretical values .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of pyrrole-2,5-dione derivatives?

Discrepancies in biological data (e.g., enzyme inhibition vs. no activity) often arise from structural nuances. Methodological approaches include:

- Substituent analysis : Compare analogs with varying substituents (e.g., 2-methylbutan-2-yl vs. methoxyphenyl) to identify pharmacophores. For example, bulky tert-butyl groups may enhance lipophilicity and membrane permeability .

- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions and rule out non-specific effects .

- Meta-analysis : Cross-reference crystallographic data (e.g., dihedral angles ) with activity trends to model structure-activity relationships (SAR).

Q. How can reaction conditions be optimized to enhance enantiomeric purity in asymmetric synthesis of this compound?

Chiral resolution challenges in pyrrole-dione synthesis require:

- Chiral catalysts : Employ organocatalysts like proline derivatives or metal-ligand complexes to induce asymmetry during cyclization .

- Solvent screening : Low-polarity solvents (e.g., hexane) may reduce racemization during crystallization .

- Dynamic kinetic resolution (DKR) : Use enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .

Validate enantiopurity via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. What computational tools predict the compound’s interactions with biological targets, and how reliable are these models?

- Molecular docking : Software like AutoDock Vina models binding poses with enzymes (e.g., kinases). Reliability depends on force-field accuracy and crystal structure resolution (<2.0 Å recommended) .

- MD simulations : GROMACS or AMBER simulate binding stability over 100+ ns trajectories, identifying key residues (e.g., hydrogen bonds with catalytic lysine) .

- Limitations : False positives occur if ligand flexibility or solvent effects are underestimated. Cross-validation with experimental IC data is critical .

Methodological Challenges and Solutions

Q. How should researchers address low yields in large-scale synthesis of this compound?

Scale-up issues often stem from heat transfer inefficiencies or side reactions. Mitigation strategies:

- Flow chemistry : Continuous reactors improve temperature control and reduce byproduct formation .

- Design of Experiments (DoE) : Statistically optimize parameters (temperature, reactant concentration) using response surface methodology .

- In-line analytics : PAT tools (e.g., FTIR probes) monitor reaction progress in real time .

Q. What analytical techniques differentiate polymorphic forms of 1-(2-methylbutan-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione?

Polymorphism impacts solubility and bioavailability. Characterization methods include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.